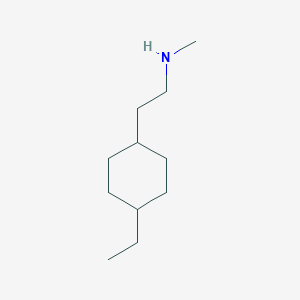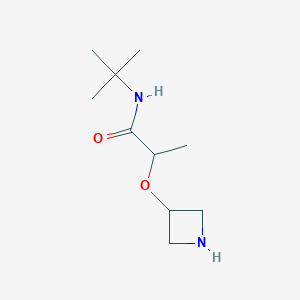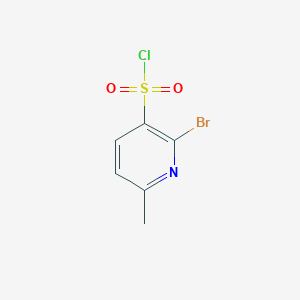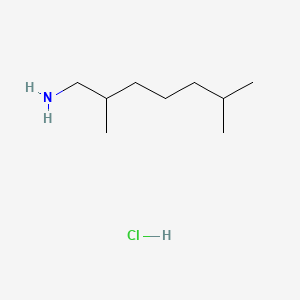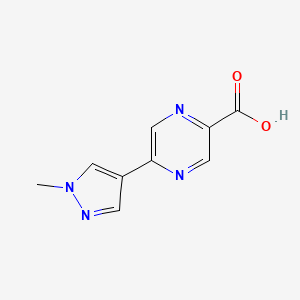
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring with a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyrazine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyrazine derivative under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-1H-pyrazol-5-ol
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carboxylic acid is unique due to the presence of both pyrazole and pyrazine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities.
Eigenschaften
Molekularformel |
C9H8N4O2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
5-(1-methylpyrazol-4-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-6(2-12-13)7-3-11-8(4-10-7)9(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
XFHFUBFCSXHKDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CN=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




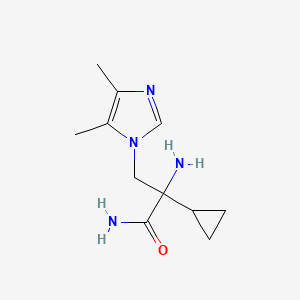

![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
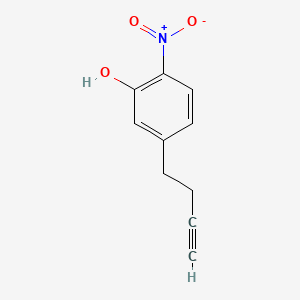

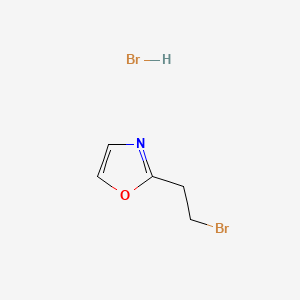
![3-[(Tert-butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13476265.png)
